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Compound of Interest

Compound Name: (2R)-3-methylpentan-2-ol

Cat. No.: B13620756

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and analysis of (2R)-3-methylpentan-2-ol, a chiral secondary alcohol. This
document is intended for researchers, scientists, and professionals in the field of drug
development and organic synthesis, offering detailed information on its stereoisomers,
spectroscopic data, and potential applications as a chiral building block.

Chemical Structure and Identification

(2R)-3-methylpentan-2-ol is a chiral molecule possessing two stereocenters at the C2 and C3
positions. Consequently, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S),
and (2S,3R). The "(2R)" designation in the topic refers to the configuration at the carbon atom
bearing the hydroxyl group. This guide will address both diastereomers that share this
configuration: (2R,3R)-3-methylpentan-2-ol and (2R,3S)-3-methylpentan-2-ol.

The general structure of 3-methylpentan-2-ol is a five-carbon chain with a methyl group at the
third carbon and a hydroxyl group at the second.[1]

Table 1: Chemical Identifiers for 3-Methylpentan-2-ol and its Sterecisomers

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b13620756?utm_src=pdf-interest
https://www.benchchem.com/product/b13620756?utm_src=pdf-body
https://www.benchchem.com/product/b13620756?utm_src=pdf-body
https://en.wikipedia.org/wiki/3-Methyl-2-pentanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13620756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Compound Name CAS Number PubChem CID

3-Methylpentan-2-ol (racemic
_ 565-60-6 11261[2]
mixture)

Not explicitly assigned,
(2R,3R)-3-methylpentan-2-ol ) ) 6993004[3]
associated with Rel-(2R,3R)

(2R,3S)-3-methylpentan-2-ol 73176-98-4 6993005[4]
(2S,3S)-3-methylpentan-2-ol Not explicitly assigned Not available
(2S,3R)-3-methylpentan-2-ol 99212-18-7 6993006[5]

Physicochemical and Spectroscopic Data

The physicochemical properties of 3-methylpentan-2-ol are characteristic of a secondary
alcohol. It is a colorless liquid soluble in organic solvents like ethanol and diethyl ether, with
limited solubility in water.[1]

Table 2: Physicochemical Properties of 3-Methylpentan-2-ol

Property Value Source
Molecular Formula CeH140 [2]
Molecular Weight 102.17 g/mol [2]
Boiling Point 131-134 °C [6]
Density 0.831 g/mL at 25 °C [6]
Water Solubility 19 g/L [1]
logP 1.63 [7]

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of (2R)-3-
methylpentan-2-ol and its stereoisomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The *H NMR spectrum of 3-methylpentane, a related compound, shows four
distinct proton environments with chemical shifts between 0.9-1.4 ppm.[8] For 3-
methylpentan-2-ol, the presence of the hydroxyl group will deshield the proton on C2, shifting
its signal downfield. The complexity of the spectrum will be influenced by the diastereomeric
purity of the sample.

e 13C NMR: The 3C NMR spectrum of 3-methylpentane exhibits four signals between 11-36
ppm.[9] In 3-methylpentan-2-ol, the carbon attached to the hydroxyl group (C2) will be
significantly shifted downfield to approximately 60-70 ppm.

Mass Spectrometry (MS): The electron ionization (El) mass spectrum of 3-methylpentan-2-ol
shows a characteristic fragmentation pattern for secondary alcohols.[10] The molecular ion
peak (M*) at m/z = 102 is often weak or absent.[11] Common fragmentation patterns include
the loss of a water molecule (M-18), an ethyl radical (M-29), and a propyl radical (M-43). The
base peak is often observed at m/z = 45, corresponding to the [CHsCHOH]* fragment resulting
from alpha-cleavage.

Experimental Protocols
Representative Enantioselective Synthesis

While a specific protocol for (2R)-3-methylpentan-2-ol is not readily available in the literature,
a general and effective method for producing chiral secondary alcohols is the asymmetric
reduction of a prochiral ketone. The following protocol is a representative example based on
the chemoenzymatic reduction of a ketone, which can be adapted for the synthesis of (2R)-3-
methylpentan-2-ol from 3-methyl-2-pentanone.

Objective: To synthesize (2R)-3-methylpentan-2-ol via the asymmetric reduction of 3-methyl-
2-pentanone using an alcohol dehydrogenase (ADH).

Materials:
e 3-methyl-2-pentanone

» Alcohol dehydrogenase (ADH) with selectivity for the (R)-enantiomer
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NADH or NADPH as a cofactor

A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

Potassium phosphate buffer (100 mM, pH 7.0)

Ethyl acetate

Anhydrous magnesium sulfate

Procedure:

 In areaction vessel, prepare a solution of potassium phosphate buffer.
» To the buffer, add 3-methyl-2-pentanone (1 equivalent).

e Add the cofactor (NADH or NADPH, 0.1 equivalents) and the components of the cofactor
regeneration system (D-glucose, 1.5 equivalents, and glucose dehydrogenase).

« Initiate the reaction by adding the alcohol dehydrogenase.

 Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by
thin-layer chromatography (TLC) or gas chromatography (GC).

e Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl
acetate (3 x volume).

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

o Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Characterization and Separation of Stereoisomers

The separation and characterization of the different stereoisomers of 3-methylpentan-2-ol are
crucial.
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Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

e Column Selection: Utilize a chiral GC column, such as one with a cyclodextrin-based
stationary phase.

o Sample Preparation: Prepare a dilute solution of the synthesized (2R)-3-methylpentan-2-ol
in a suitable solvent (e.g., hexane or dichloromethane).

e GC Conditions: Optimize the temperature program and carrier gas flow rate to achieve
baseline separation of the enantiomers.

e Detection: Use a Flame lonization Detector (FID) for detection.

e Analysis: Integrate the peak areas of the (2R) and (2S) enantiomers to calculate the
enantiomeric excess.

Applications in Drug Development and Chiral
Synthesis

While (2R)-3-methylpentan-2-ol itself is not known to have direct pharmacological activity, its
significance lies in its potential use as a chiral building block in the synthesis of more complex
molecules. Chiral alcohols are fundamental intermediates in the production of enantiomerically
pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired
therapeutic effect.

The (2R) configuration of the hydroxyl group can be used to direct the stereochemical outcome
of subsequent reactions, a concept central to asymmetric synthesis.[12] For instance, it could
be employed as a chiral auxiliary, a temporary component of a molecule that induces chirality in
a new stereocenter before being removed.[13]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of (2R)-3-
methylpentan-2-ol and its conceptual application in chiral synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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